molecular formula C14H14N6O4S B4653798 N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B4653798
M. Wt: 362.37 g/mol
InChI Key: YKZMIKJAYAOWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is a synthetic organic compound that combines the thienopyrimidine, pyrazole, and carboxamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide involves a multi-step process:

  • Formation of Thienopyrimidine Core: : Starting with thiophene derivatives, subjected to condensation reactions with aminopyrimidines under acidic or basic conditions.

  • Incorporation of Pyrazole Moiety: : The thienopyrimidine intermediate reacts with ethyl 4-nitro-1H-pyrazole-3-carboxylate in the presence of coupling agents like EDCI or DCC.

  • Final Assembly: : The intermediate product undergoes amidation to introduce the carboxamide group, typically using reagents such as HOBt and DMAP in an organic solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production:

  • Batch Processing: : Ensures control over reaction parameters, maintaining high purity and yield.

  • Continuous Flow Synthesis: : Enables efficient production with consistent quality, reducing reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide can undergo several types of chemical reactions:

  • Oxidation: : Leads to the formation of sulfoxides or sulfones.

  • Reduction: : Reduces the nitro group to an amine, using reagents like hydrogen and palladium on carbon.

  • Substitution: : Halogenation or alkylation at specific positions on the thienopyrimidine or pyrazole rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halides, alkyl halides, using catalysts like copper or palladium.

Major Products

  • Oxidation Products: : Thienopyrimidine sulfoxides, pyrazole N-oxides.

  • Reduction Products: : Aminothienopyrimidines, reduced pyrazoles.

  • Substitution Products: : Halogenated thienopyrimidines, alkylated pyrazoles.

Scientific Research Applications

Chemistry

  • Catalysis: : Serves as a ligand in metal-catalyzed reactions, enhancing reaction efficiency.

  • Molecular Probes: : Utilized in spectroscopic studies for monitoring reaction mechanisms.

Biology and Medicine

  • Anticancer Agents: : Exhibits potential activity against certain cancer cell lines by interfering with cellular pathways.

  • Antimicrobial Agents: : Effective against various bacterial and fungal strains, making it a candidate for antibiotic development.

Industry

  • Material Science: : Incorporated into polymers to enhance thermal stability and mechanical properties.

  • Pharmaceuticals: : Investigated for its role in drug formulations due to its stability and bioactivity.

Mechanism of Action

The compound's mechanism of action is multifaceted:

  • Molecular Targets: : Binds to enzymes or receptors involved in critical cellular processes, altering their function.

  • Pathways Involved: : Interferes with signal transduction pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

  • N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide

Highlighting Uniqueness

  • Structural Variations: : Differences in the substitution patterns on the pyrazole or thienopyrimidine rings.

  • Functional Properties: : Variation in bioactivity, solubility, and reactivity, making N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide uniquely suited for specific applications.

Does that cover what you need?

Properties

IUPAC Name

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-1-ethyl-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O4S/c1-4-18-6-10(20(23)24)11(16-18)12(21)17-19-8(3)15-13-9(14(19)22)5-7(2)25-13/h5-6H,4H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZMIKJAYAOWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NN2C(=NC3=C(C2=O)C=C(S3)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 4
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 5
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.